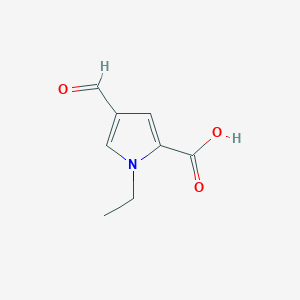
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol is a chiral compound with a unique structure that includes a hydroxymethyl group, a pyrrolidinyl group, and a phenolic group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(pyrrolidin-2-yl)phenol.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, reduction reactions, and chiral resolution techniques to obtain the desired (S)-enantiomer.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Processes: Employing automated processes for chiral resolution and purification to ensure consistency and efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidinyl group.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Catalysts: Acid or base catalysts are often employed in substitution reactions to facilitate the reaction.
Major Products
The major products formed from these reactions include:
Aldehyde Derivatives: Formed from the oxidation of the hydroxymethyl group.
Reduced Pyrrolidinyl Compounds: Resulting from the reduction of the pyrrolidinyl group.
Substituted Phenols: Produced through electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including signaling pathways and metabolic pathways, to achieve its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol: The enantiomer of the compound with different biological activities.
2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol: The racemic mixture containing both (S)- and ®-enantiomers.
4-(Pyrrolidin-2-yl)phenol: A structurally similar compound lacking the hydroxymethyl group.
Uniqueness
(S)-2-(Hydroxymethyl)-4-(pyrrolidin-2-yl)phenol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its racemic mixture or other similar compounds.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-4-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO2/c13-7-9-6-8(3-4-11(9)14)10-2-1-5-12-10/h3-4,6,10,12-14H,1-2,5,7H2/t10-/m0/s1 |
Clave InChI |
FEPGJXOYMYRFKL-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=CC(=C(C=C2)O)CO |
SMILES canónico |
C1CC(NC1)C2=CC(=C(C=C2)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-cyanoethyl acetate](/img/structure/B12948271.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)


![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12948296.png)
![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)

